4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
Overview
Description
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is a complex organic compound characterized by the presence of a triazole ring, phenyl groups, and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Phenyl Groups: The phenyl groups are introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring.
Formation of the Carboxylic Acid Groups: The carboxylic acid functionalities are usually introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or carboxylic acid groups, potentially converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity . It is also studied for its potential anti-cancer properties .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups that allow for further chemical modifications .
Mechanism of Action
The mechanism of action of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The phenyl and carboxylic acid groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-((4-(1H-1,2,3-Triazol-1-yl)phenyl)azanediyl)dibenzoic acid: Similar structure but with a different triazole isomer.
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzamide: Similar structure but with amide groups instead of carboxylic acids.
Uniqueness
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-carboxy-N-[4-(1,2,4-triazol-4-yl)phenyl]anilino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(28)15-1-5-18(6-2-15)26(19-7-3-16(4-8-19)22(29)30)20-11-9-17(10-12-20)25-13-23-24-14-25/h1-14H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLKVQJZYERNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.